N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents.
Introduction of Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using 2-methylbenzyl chloride and a suitable thiadiazole derivative.
Attachment of Trifluoromethylbenzamide: The final step involves the coupling of the thiadiazole derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzylthio position.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(fluoromethyl)benzamide
Uniqueness
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability compared to similar compounds. The specific substitution pattern on the thiadiazole ring also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-6-2-3-7-12(11)10-26-17-24-23-16(27-17)22-15(25)13-8-4-5-9-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYJHUSDODMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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